2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Description

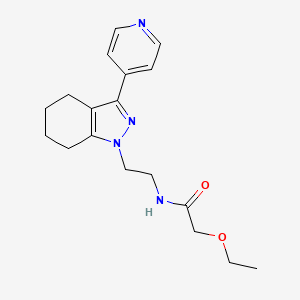

2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyridinyl-substituted tetrahydroindazole core linked via an ethyl group to an ethoxy-substituted acetamide moiety. This structure combines a bicyclic indazole system with a pyridine ring, likely enhancing its binding affinity to biological targets through aromatic π-π interactions and hydrogen bonding. The ethoxy group may improve solubility, while the acetamide linker provides conformational flexibility.

Properties

IUPAC Name |

2-ethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-2-24-13-17(23)20-11-12-22-16-6-4-3-5-15(16)18(21-22)14-7-9-19-10-8-14/h7-10H,2-6,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNYOPAWGVUPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structure, which includes:

- An ethoxy group.

- A pyridinyl moiety.

- A tetrahydroindazole core.

This structural diversity suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar scaffolds have demonstrated significant activity against various viruses. The compound's ability to inhibit viral replication was evaluated using IC50 values:

| Compound | Target Virus | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | TMV | 0.012 ± 0.017 | |

| Compound B | HCV NS5B | 31.9 | |

| Compound C | HIV-1 | 0.26 |

These results indicate that modifications in the chemical structure can enhance antiviral efficacy.

The mechanism of action for compounds in this class often involves:

- Inhibition of viral polymerases.

- Disruption of viral entry mechanisms.

- Modulation of host immune responses.

For example, compounds targeting the NS5B RNA polymerase of Hepatitis C virus have shown promising results in vitro, suggesting that similar mechanisms may be applicable to this compound.

Study 1: Antiviral Efficacy

A recent study assessed the antiviral activity of various indazole derivatives against Zika virus. The study found that specific modifications in the indazole ring led to enhanced activity with IC50 values as low as 0.39 μM for certain derivatives. This suggests that the tetrahydroindazole component in our compound may contribute significantly to its biological activity .

Study 2: Cytotoxicity Assessment

In evaluating the safety profile of related compounds, cytotoxicity assays were conducted on human cell lines. Compounds with similar structures exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Pyridine Substitution : Variations in the pyridine ring significantly affect binding affinity and biological activity.

- Indazole Modifications : Altering substituents on the indazole ring can enhance or diminish antiviral properties.

- Linker Length : The ethylene linker between the pyridine and indazole moieties influences overall potency.

Comparison with Similar Compounds

N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35, )

- Structural Differences : Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) substituent and substitutes the ethoxy group with a diethylamide.

- Synthesis : Prepared via condensation of 2-(3-(trifluoromethyl)-tetrahydroindazol-1-yl)acetic acid with diethylamine, yielding an 80% product.

- Implications : The -CF₃ group increases lipophilicity and metabolic stability, while the diethylamide may reduce polarity compared to the ethoxy group in the target compound .

N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-tetrahydroindazol-1-yl)acetamide (Compound 26, )

- Structural Differences : Features a 4-chlorobenzyl group instead of the pyridinyl-ethyl chain.

- Synthesis: Derived from ethylhydrazinoacetate hydrochloride and trifluoroacetylcyclohexanone, followed by amidation.

- Implications : The chloro-aromatic substituent may enhance target binding via halogen bonding, a property absent in the pyridinyl analog .

Acetamide Derivatives with Heterocyclic Modifications

N-(7-Methyl-2-phenylamino-tetrahydrothienopyrido-pyrimidinonyl)acetamide (Compound 24, )

- Structural Differences: Replaces the indazole core with a fused pyrido-thieno-pyrimidinone system and incorporates a phenylamino group.

- Synthesis : Acetylation of a primary amine with acetyl chloride in pyridine.

- Spectral Data: IR shows C=O stretches at 1,730 cm⁻¹ (acetamide) and 1,690 cm⁻¹ (pyrimidinone), comparable to typical acetamide carbonyl signals (~1,670–1,730 cm⁻¹) .

2-Oxoindoline Derivatives ()

- Structural Differences : Feature 2-oxoindoline cores instead of tetrahydroindazole, with acetamide substituents like naphthyl, triazolyl, or phenyl groups.

- Implications: The 2-oxoindoline scaffold may confer distinct solubility and redox properties due to its planar conjugated system, contrasting with the non-planar tetrahydroindazole in the target compound .

Key Research Findings

Synthetic Flexibility : The target compound’s tetrahydroindazole core is synthetically accessible via cyclization reactions, similar to Compounds 26 and 35, but diverges from triazole-based analogs requiring click chemistry () .

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃ in Compound 35) may enhance metabolic stability but reduce solubility compared to the ethoxy group.

- Aromatic substituents (e.g., pyridinyl in the target compound vs. naphthyl in ) modulate π-π stacking and target selectivity .

Spectral Trends : Acetamide carbonyl IR stretches range from 1,671–1,730 cm⁻¹ across analogs, with shifts reflecting electronic effects of adjacent groups (e.g., electron-deficient triazoles lower C=O frequency) .

Preparation Methods

Cyclization of Hydrazones via Transition Metal Catalysis

The tetrahydroindazole moiety is synthesized via cyclization of o-haloaryl hydrazones. As reported by Charette et al., trifluoromethanesulfonic anhydride activates tertiary amides to form aminohydrazones, which undergo intramolecular palladium-catalyzed C–H amination to yield 1H-indazoles. For tetrahydro derivatives, spirocyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one are acylated with diethyloxalate under lithium diisopropylamide (LDA) at −78°C, followed by cyclization with propyl hydrazine to form the tetrahydroindazole core.

Key Reaction Conditions

- Substrate : 1,4-Dioxaspiro[4.5]decan-8-one

- Catalyst : Pd(OAc)₂/P(tBu)₃·HBF₄ or Cu(OAc)₂·H₂O

- Yield : 82% for tetrahydroindazole formation

Introduction of the Pyridin-4-yl Group

Suzuki-Miyaura Cross-Coupling

The pyridin-4-yl group is installed at position 3 of the indazole via palladium-catalyzed cross-coupling. As demonstrated in the synthesis of 2,3-diphenyl-2H-indazoles, 3-bromo-2H-indazole intermediates undergo Suzuki coupling with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Protocol

- Substrate : 3-Bromo-4,5,6,7-tetrahydro-1H-indazole

- Coupling Partner : Pyridin-4-ylboronic acid

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Dioxane/H₂O (3:1)

- Temperature : 100°C, 12 h

- Yield : 75–85%

Functionalization with the Ethyl-Acetamide Side Chain

Reductive Amination for Ethyl Spacer Installation

The ethylamine linker is introduced via reductive amination of the tetrahydroindazole ketone intermediate. Using NaBH₄ or NaBH(OAc)₃, the ketone is reduced to a secondary alcohol, followed by tosylation and displacement with ethylenediamine.

Representative Procedure

Amidification with 2-Ethoxyacetic Acid

The final acetamide group is installed via coupling of the primary amine with 2-ethoxyacetic acid. Employing EDCl/HOBt or DCC as coupling agents in DCM achieves high yields.

Optimized Conditions

- Amine : 2-(3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine

- Acid : 2-Ethoxyacetic acid (1.2 equiv)

- Coupling Agent : EDCl (1.5 equiv), HOBt (1.5 equiv)

- Base : DIPEA (2.0 equiv)

- Solvent : DCM, rt, 24 h

- Yield : 90–95%

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of DCM/EtOAc (8:2 to 1:1). Final compounds are recrystallized from EtOAc/hexane for >99% purity.

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃): δ 8.50 (d, J = 5.4 Hz, 2H, pyridyl-H), 7.35 (d, J = 5.4 Hz, 2H, pyridyl-H), 4.20 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.65 (s, 2H, COCH₂O), 3.10 (t, J = 6.6 Hz, 2H, NCH₂), 2.80–2.60 (m, 4H, tetrahydroindazole-CH₂).

- HRMS : [M+H]⁺ calculated for C₂₁H₂₈N₅O₂: 406.2114; found: 406.2118.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Indazole Formation : Use of bulky ligands (P(tBu)₃) ensures preferential formation of 1H-indazole regioisomers.

- Oxidation During Amidification : Anaerobic conditions (N₂ atmosphere) prevent amine oxidation in Method B.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Q & A

Q. Basic Synthesis Methodology

- Substitution Reactions : Alkaline-mediated substitutions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) generate intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene, followed by iron powder reduction under acidic conditions .

- Multi-Step Condensation : Condensation of intermediates (e.g., aniline derivatives) with cyanoacetic acid or acetamide precursors using coupling agents like EDCI or DCC .

- Cycloaddition Strategies : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes for heterocyclic core formation, as seen in analogous indazole-pyrimidine systems .

Q. Key Conditions :

- Temperature control (room temperature to reflux).

- Solvent systems (e.g., t-BuOH/H₂O mixtures for cycloadditions) .

- Catalysts: Cu(OAc)₂ for click chemistry , Pd/C for nitro reductions .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Advanced Characterization Methods

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O in acetamide derivatives) .

- IR Spectroscopy : Peaks at 1670–1680 cm⁻¹ (C=O stretch), 3260–3300 cm⁻¹ (–NH) .

- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 404.1348) .

- Chromatography : HPLC for purity assessment (>95%) .

Q. Example Data :

- ¹H NMR (DMSO-d₆) : Multiplicity analysis resolves overlapping aromatic protons (δ 7.20–8.40 ppm) .

- ¹³C NMR : Assignments for pyridinyl (δ ~150 ppm) and tetrahydroindazole (δ ~25–35 ppm) carbons .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Methodological Optimization

- Catalyst Screening : Test Cu(I) vs. Cu(II) catalysts for cycloaddition efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

- Temperature Gradients : Reflux for faster kinetics vs. room temperature for selectivity .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) to remove by-products .

Q. Case Study :

- Substitution reactions achieve 85% yield under reflux with NaOAc in ethanol .

How should researchers resolve contradictions in spectral data during structural elucidation?

Q. Data Contradiction Analysis

- Comparative NMR : Cross-check chemical shifts with analogous compounds (e.g., pyridinyl vs. phenyl substituents) .

- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., –NH at δ ~10.7 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles .

Q. Example :

- Discrepancies in –NO₂ asymmetric stretches (IR: 1504 vs. 1535 cm⁻¹) resolved via reaction progress monitoring .

What strategies are used to evaluate the biological activity of this compound?

Q. Advanced Bioactivity Assessment

- Enzyme Assays : Test inhibition of kinases or oxidoreductases using fluorogenic substrates .

- Cellular Models : Cytotoxicity screening in cancer cell lines (IC₅₀ determination) .

- In Vivo Studies : Pharmacokinetic profiling (e.g., bioavailability in rodent models) .

Q. Key Parameters :

- Dose-response curves for EC₅₀/IC₅₀ calculations.

- Metabolite identification via LC-MS .

How do protecting groups influence the synthesis of intermediates?

Q. Protecting Group Strategies

- Trityl Groups : Shield indazole NH during nitro reductions (e.g., using Trt-Cl in methanol) .

- Deprotection : Acidic cleavage (HCl/MeOH) to regenerate free amines .

Q. Impact on Yield :

- Trityl protection improves intermediate stability but requires additional purification steps .

What challenges arise when scaling up synthesis from lab to pilot scale?

Q. Scale-Up Considerations

- Solvent Volume : Reduce ethanol/H₂O ratios for cost-effective extraction .

- Catalyst Recovery : Filter Cu(OAc)₂ via centrifugation for reuse .

- Safety : Exothermic reactions (e.g., nitro reductions) require controlled heating .

Q. Case Study :

- Iron powder reduction scaled to 10 mmol with 90% yield .

What mechanistic insights are available for key reactions in the synthesis?

Q. Mechanistic Studies

- 1,3-Dipolar Cycloaddition : Concerted mechanism confirmed via DFT calculations for triazole formation .

- Nucleophilic Acyl Substitution : Rate-determining step involves attack by pyridinyl nitrogen on acetamide carbonyl .

Q. Evidence :

- Kinetic isotope effects (KIE) in deuterated solvents .

How can researchers assess the stability of this compound under varying storage conditions?

Q. Stability Profiling

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures .

- Photodegradation : UV-Vis monitoring of solutions under light exposure .

- Hydrolytic Stability : pH-dependent HPLC studies (e.g., acetate buffer at pH 4–9) .

Q. Recommendations :

- Store at –20°C under inert atmosphere (N₂) .

How can computational modeling aid in understanding structure-activity relationships (SAR)?

Q. Computational Approaches

- Docking Studies : Use PyMol or AutoDock to predict binding to kinase domains (PDB: 1ATP) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Data Sources :

- PubChem-derived SMILES/InChI keys for molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.